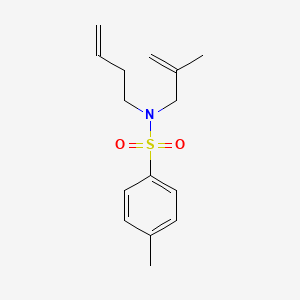

N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide

Description

N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide is a disubstituted benzene sulfonamide featuring two unsaturated alkyl groups on the nitrogen atom. The compound consists of a 4-methylbenzene sulfonamide core, with one substituent being a but-3-en-1-yl (four-carbon chain with a terminal double bond) and the other a 2-methylprop-2-en-1-yl (methallyl) group. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, catalysis, and medicinal chemistry.

For instance, details the synthesis of N-(but-3-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (5a) via NaH-mediated alkylation of N-allyltosylamide with 4-bromobutene, yielding a colorless oil (39%) . Modifying this procedure by substituting allyl halides with methallyl halides could generate the target compound.

Properties

CAS No. |

663604-97-5 |

|---|---|

Molecular Formula |

C15H21NO2S |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

N-but-3-enyl-4-methyl-N-(2-methylprop-2-enyl)benzenesulfonamide |

InChI |

InChI=1S/C15H21NO2S/c1-5-6-11-16(12-13(2)3)19(17,18)15-9-7-14(4)8-10-15/h5,7-10H,1-2,6,11-12H2,3-4H3 |

InChI Key |

LACZEQKNHIKJDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CC(=C)C |

Origin of Product |

United States |

Biological Activity

N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide, also known as 4-methyl-N-(2-methylprop-2-en-1-yl)benzenesulfonamide , is a compound with significant biological activity, particularly in the context of its role as a sulfonamide derivative. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₅H₂₁N₁O₂S

- Molecular Weight : 279.398 g/mol

- CAS Number : 663604-97-5

Structural Insights

The structure of the compound includes a sulfonamide group, which is known for its diverse biological activities. The presence of multiple substituents on the benzene ring contributes to its pharmacological properties.

Sulfonamides, including this compound, exert their effects primarily through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism leads to bacteriostatic activity against various pathogens. Additionally, sulfonamides have been shown to modulate immune responses, particularly through the inhibition of the NLRP3 inflammasome pathway.

Inflammatory Response Modulation

Recent studies have highlighted the role of sulfonamide derivatives in inhibiting the NLRP3 inflammasome. For instance, compounds similar to this compound have demonstrated inhibitory effects on IL-1β release in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Study 1: NLRP3 Inflammasome Inhibition

In a study investigating the effects of sulfonamide analogs on the NLRP3 inflammasome, researchers found that certain modifications to the benzene and sulfonamide moieties enhanced inhibitory potency. For example, a derivative with an IC50 value of 0.42 μM was identified as having significant potential for treating conditions associated with excessive inflammation .

Study 2: Antimicrobial Efficacy

A comparative analysis of various sulfonamide derivatives revealed that this compound exhibited superior antimicrobial properties compared to traditional sulfonamides. The study indicated a broad spectrum of activity against both resistant and non-resistant strains .

Study 3: Clinical Applications

Clinical trials assessing the efficacy of this compound in treating infections caused by resistant bacteria are currently underway. Preliminary results suggest improved outcomes in patients with chronic infections when treated with this novel sulfonamide derivative.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Alkylation Reactions

The compound undergoes N-alkylation via nucleophilic substitution, as seen in analogous systems. For example, reaction with alkyl halides (e.g., 5-bromopentene) in DMSO leads to N-pentenyl sulfonamide derivatives . This process involves:

-

Nucleophilic attack of the sulfonamide nitrogen on the alkyl halide.

-

Elimination of HX (e.g., HBr) to form the alkylated product.

Mechanistic Insight : The reaction may proceed through alkoxysulfonium salt intermediates, particularly in polar aprotic solvents like DMSO .

Elimination and Cycloaddition

The alkenyl groups enable elimination reactions (e.g., dehydrohalogenation) and cycloaddition (e.g., Diels-Alder), though specific examples for this compound are not detailed in the literature. Analogous systems show that alkenes can participate in [2+2] or [4+2] cycloadditions under thermal or photochemical conditions.

Analytical Characterization

| Property | Method | Key Findings |

|---|---|---|

| Structural confirmation | NMR spectroscopy | Peaks for alkenyl protons (~5–6 ppm) and aromatic protons (~6–8 ppm) |

| Molecular weight | Mass spectrometry (MS) | Confirmatory ionization (e.g., [M+H]+) |

| Thermal stability | TGA/DSC | Melting point and decomposition behavior |

Mechanism of Action (Antibacterial Activity)

The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis. Structural modifications (e.g., alkenyl substituents) may alter:

-

Reactivity : Alkenes could enhance antimicrobial activity via conjugation effects.

-

Selectivity : Bulky groups may improve target enzyme binding.

Table: Antibacterial Activity Modulators

| Modification | Effect |

|---|---|

| Alkenyl substituents | Potential for reactive oxygen species (ROS) generation |

| Aromatic substitution | Enhanced DHPS binding (e.g., 4-methyl group) |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The nature of N-alkyl substituents significantly influences physical states and solubility. Key comparisons include:

- Allyl vs. Methallyl Groups : The methallyl group in the target compound introduces steric bulk compared to the allyl group in 5a. This may lower solubility in polar solvents and alter melting points.

- Double Bond Position : But-3-en-1-yl (terminal double bond) vs. but-2-en-1-yl (internal double bond) affects molecular planarity and intermolecular interactions .

Spectroscopic Data Comparison

Key NMR shifts for analogous compounds:

Catalytic Activity

Compounds like 5a and 6a () are intermediates in metal-free syntheses of heterocycles. The target compound’s dual alkenes may serve as dienes in Diels-Alder reactions or substrates for transition-metal-catalyzed couplings .

Pharmacological Potential

Sulfonamides with unsaturated substituents, such as 11k (), are explored for antimicrobial activity . The target compound’s lipophilic alkenes may enhance membrane permeability compared to simpler analogs like N-isopropyl-4-methylbenzenesulfonamide () .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a two-step nucleophilic substitution reaction. First, 4-methylbenzenesulfonyl chloride reacts with but-3-en-1-amine to form the mono-substituted sulfonamide. Subsequent reaction with 2-methylprop-2-en-1-amine under basic conditions (e.g., Na₂CO₃ in aqueous/organic solvent mixtures) yields the disubstituted product. Optimization involves controlling stoichiometry (1:1 molar ratio for each amine), temperature (0–25°C to minimize side reactions), and reaction time (monitored via TLC). Purification typically employs flash column chromatography with ethyl acetate/hexane gradients .

Q. How should researchers characterize the purity and structural integrity of this sulfonamide?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., vinyl protons at δ 4.8–5.5 ppm for but-3-en-1-yl and 2-methylprop-2-en-1-yl groups) and aromatic protons (δ 7.2–7.8 ppm for the benzene ring) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and vinyl C-H stretches (~3050 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS (e.g., [M+H]⁺ peak at calculated m/z).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries derived from NMR or computational models?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example, SHELXL refinement (via WinGX/ORTEP) can resolve ambiguities in vinyl group orientations or sulfonamide tetrahedral geometry. Discrepancies between NMR-derived conformers and crystallographic data may arise from dynamic effects in solution (e.g., restricted rotation about the S-N bond). Rigorous comparison of experimental data with DFT-optimized structures is advised .

Q. What mechanistic insights explain the reactivity of the allyl groups in this compound under radical or transition-metal-catalyzed conditions?

- Methodological Answer : The but-3-en-1-yl and 2-methylprop-2-en-1-yl substituents participate in cyclization or coupling reactions. For instance, Co-catalyzed radical cyclization (evidenced in similar sulfonamides) leverages the allyl groups’ π-system for regioselective bond formation. Nickel-catalyzed hydrocyanation could also occur, but steric hindrance from the 4-methylbenzene ring may require tailored ligands (e.g., phosphines) to enhance efficiency. Kinetic studies (e.g., monitoring via in-situ IR) and deuterium-labeling experiments can elucidate pathways .

Q. How do electronic effects from the 4-methyl group and sulfonamide moiety influence biological activity or intermolecular interactions?

- Methodological Answer : The electron-donating 4-methyl group enhances aryl ring stability and modulates π-π stacking in protein binding (e.g., TRPM8 antagonism, as seen in analogous sulfonamides). The sulfonamide’s hydrogen-bonding capacity (N-H and S=O groups) may facilitate interactions with enzymatic active sites. Comparative studies with 4-cyano or 4-methoxy analogs (via molecular docking or SPR assays) can quantify substituent effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data across studies?

- Methodological Answer :

Replicate Conditions : Ensure identical reagents, solvents, and equipment (e.g., anhydrous DMF vs. technical grade).

Analytical Cross-Validation : Compare NMR chemical shifts with published databases (e.g., SDBS) or replicate SCXRD to confirm structural assignments.

Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., over-alkylation or hydrolysis) that may reduce yield or purity .

Experimental Design Considerations

Q. What strategies optimize enantioselective synthesis or chiral resolution of this compound?

- Methodological Answer : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide formation or employ asymmetric catalysis (e.g., Rh-catalyzed hydroamination). Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can separate enantiomers. Dynamic NMR can assess racemization risks .

Structural and Functional Analogues

Q. How does replacing the allyl groups with propargyl or cyclohexenyl moieties alter reactivity or bioactivity?

- Methodological Answer : Propargyl groups enable click chemistry (e.g., CuAAC), while cyclohexenyl substituents may enhance lipophilicity. Comparative SAR studies (e.g., in vitro cytotoxicity assays) and computational ADMET profiling (e.g., LogP, PSA) quantify these effects. Synthetic routes for analogues require adjusting protecting groups (e.g., TMS-protected alkynes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.